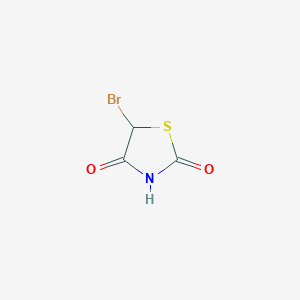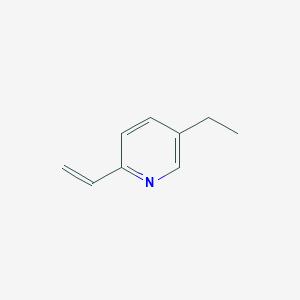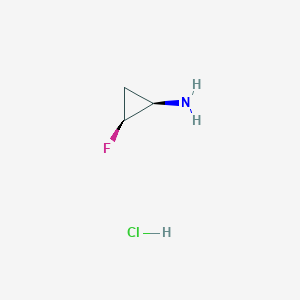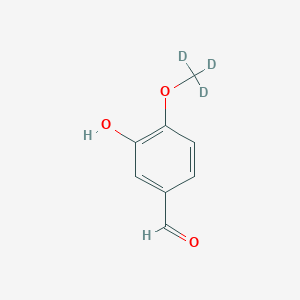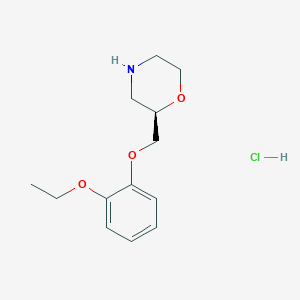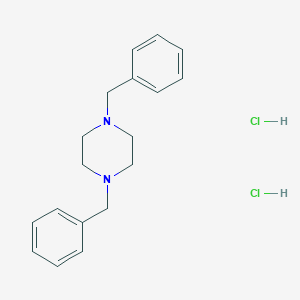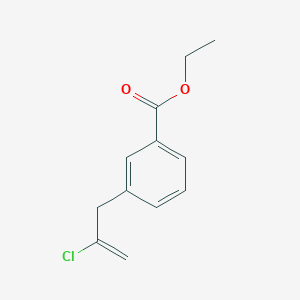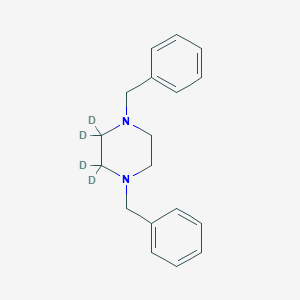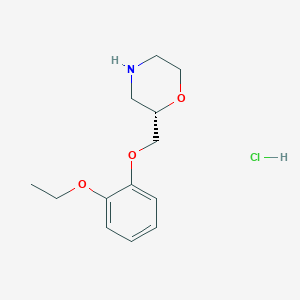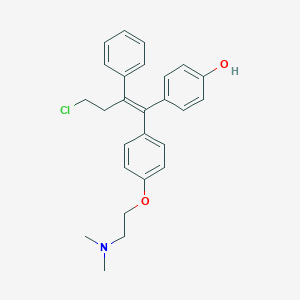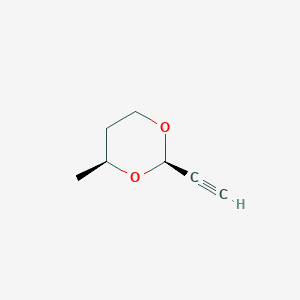
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dioxane family, which is known for its unique chemical properties and diverse applications. In
Wirkmechanismus
The mechanism of action of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of enzymes that are essential for cell growth and division. Specifically, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of topoisomerase II, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane prevents cancer cells from dividing and proliferating.
Biochemische Und Physiologische Effekte
Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and anti-inflammatory properties, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has also been shown to have antioxidant activity. This compound can scavenge free radicals and protect cells from oxidative damage. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its synthetic accessibility. The compound can be synthesized using simple and efficient methods, making it readily available for research purposes. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has shown high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its potential toxicity. Studies have shown that the compound can induce cell death in normal cells at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane. One of the potential directions is to explore the compound's potential as a neuroprotective agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases. Another potential direction is to investigate the compound's potential as an antimicrobial agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, further studies could be conducted to optimize the synthesis method of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane and to explore its potential applications in material science and organic synthesis.
Conclusion:
In conclusion, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to have anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations to the compound's potential applications, further research could lead to the development of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
Synthesemethoden
The synthesis of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane involves the reaction of 2-methyl-1,3-propanediol with acetylene in the presence of a catalyst. The reaction yields ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane as the main product. The purity and yield of the compound can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
143136-91-8 |
|---|---|
Produktname |
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
XGVXXBLXTZOQNH-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CCO[C@H](O1)C#C |
SMILES |
CC1CCOC(O1)C#C |
Kanonische SMILES |
CC1CCOC(O1)C#C |
Synonyme |
1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




